Boc-aminobenzoic acid
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Overview
Description
Boc-aminobenzoic acid: is a derivative of aminobenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group of aminobenzoic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrially, the protection of amino groups using Boc is performed under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-aminobenzoic acid can undergo oxidation reactions, although the Boc group provides some protection against harsh conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Free amino group for further reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-aminobenzoic acid is used as a building block in the synthesis of peptides, providing a protected amino group that can be selectively deprotected.
Biology:
Protein Engineering: Used in the modification of proteins and peptides for research purposes.
Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds where selective protection and deprotection of amino groups are required.
Industry:
Mechanism of Action
The mechanism by which Boc-aminobenzoic acid exerts its effects is primarily through the protection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Fmoc-aminobenzoic acid: Another protected form of aminobenzoic acid where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-aminobenzoic acid: The amino group is protected by a benzyloxycarbonyl (Cbz) group.
Uniqueness:
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
SLGDFLCMPRPETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
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